![molecular formula C29H16Br4N4O6 B11096764 4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)
4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)
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Overview
Description
4-(2,6-DIBROMO-4-{1-[3,5-DIBROMO-4-(4-CYANO-2-NITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-3-NITROBENZONITRILE is a complex organic compound characterized by multiple bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DIBROMO-4-{1-[3,5-DIBROMO-4-(4-CYANO-2-NITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-3-NITROBENZONITRILE typically involves multiple steps, including bromination, nitration, and cyanation reactions. The process often starts with the bromination of aromatic compounds using reagents such as bromine in the presence of iron or other catalysts . Subsequent nitration can be achieved using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-DIBROMO-4-{1-[3,5-DIBROMO-4-(4-CYANO-2-NITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-3-NITROBENZONITRILE undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted derivatives and coupled products, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
4-(2,6-DIBROMO-4-{1-[3,5-DIBROMO-4-(4-CYANO-2-NITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-3-NITROBENZONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,6-DIBROMO-4-{1-[3,5-DIBROMO-4-(4-CYANO-2-NITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-3-NITROBENZONITRILE involves interactions with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, while the bromine atoms can facilitate halogen bonding . These interactions can affect biological pathways and molecular structures, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
Uniqueness
. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H16Br4N4O6 |
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Molecular Weight |
836.1 g/mol |
IUPAC Name |
4-[2,6-dibromo-4-[2-[3,5-dibromo-4-(4-cyano-2-nitrophenoxy)phenyl]propan-2-yl]phenoxy]-3-nitrobenzonitrile |
InChI |
InChI=1S/C29H16Br4N4O6/c1-29(2,17-9-19(30)27(20(31)10-17)42-25-5-3-15(13-34)7-23(25)36(38)39)18-11-21(32)28(22(33)12-18)43-26-6-4-16(14-35)8-24(26)37(40)41/h3-12H,1-2H3 |
InChI Key |
VUCUKBXIXGJHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Br)C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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